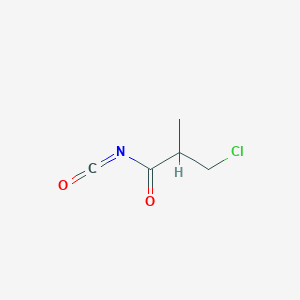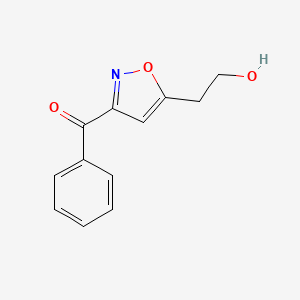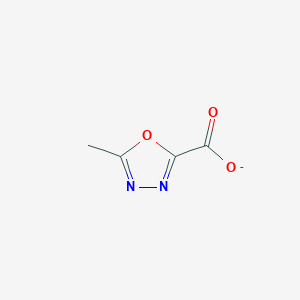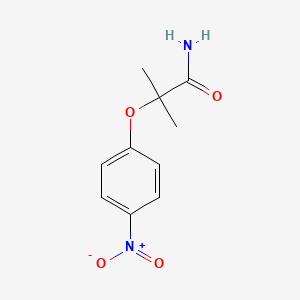
N'-hydroxypyrimidine-5-carboximidamide
Overview
Description
N’-hydroxypyrimidine-5-carboximidamide: is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Two-Step Procedure:
Step 1: Synthesis of pyrimidinecarboximidamide.
Step 2: Conversion to N’-hydroxypyrimidine-5-carboximidamide using hydroxylamine under controlled conditions.
-
Three-Step Procedure:
Step 1: Synthesis of pyrimidineamidoxime.
Step 2: Formation of pyrimidinehydroximoyl chloride.
Step 3: Preparation of N’-hydroxypyrimidine-5-carboximidamide.
Industrial Production Methods: Industrial production methods typically involve the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-hydroxypyrimidine-5-carboximidamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products:
- Oxidized derivatives
- Reduced amines
- Substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: N’-hydroxypyrimidine-5-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its coordination chemistry with metal ions .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In industrial chemistry, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N’-hydroxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
- N’-hydroxy-N-alkylpyridinecarboximidamides
- N’-hydroxy-N,N-dialkylpyridinecarboximidamides
Comparison: N’-hydroxypyrimidine-5-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
90993-50-3 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N'-hydroxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-1-7-3-8-2-4/h1-3,10H,(H2,6,9) |
InChI Key |
GOZCLARWIONBKR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=NC=N1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B8649452.png)
![[2-Methyl-3-(pyridin-2-yl)phenyl]methanol](/img/structure/B8649461.png)




